

An In-depth Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(1-methylpiperidin-4-yl)acetate

Cat. No.: B1319215

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This technical guide provides a comprehensive overview of the chemical and biological properties of **Methyl 2-(1-methylpiperidin-4-yl)acetate**, tailored for researchers, scientists, and professionals in drug development. The document summarizes its chemical identity, physicochemical properties, relevant experimental protocols, and known biological activities, with a focus on quantitative data and detailed methodologies.

Chemical Properties

Methyl 2-(1-methylpiperidin-4-yl)acetate is a piperidine derivative with potential applications in neuroscience research. Below is a summary of its key chemical identifiers and physicochemical properties.

Property	Value	Source
IUPAC Name	methyl 2-(1-methylpiperidin-4-yl)acetate	PubChem[1]
Molecular Formula	C ₉ H ₁₇ NO ₂	PubChem[1]
Molecular Weight	171.24 g/mol	(Calculated)
Monoisotopic Mass	171.12593 Da	PubChem[1]
SMILES	CN1CCC(CC1)CC(=O)OC	PubChem[1]
InChI Key	BMFMUHLTSDBYKC-UHFFFAOYSA-N	PubChem[1]
CAS Number	Not readily available	-
Boiling Point	Predicted: 227.5 ± 25.0 °C	(Predicted)
Melting Point	Not available	-
Density	Predicted: 0.98 ± 0.1 g/cm ³	(Predicted)
Solubility	Not available	-
Predicted XlogP	0.8	PubChem[1]

Note: Experimental data for boiling point, melting point, and density are not readily available in the public domain. The provided values are based on computational predictions.

Experimental Protocols

A key application of this compound is in the synthesis of its radiolabeled analog, N-[¹¹C]Methylpiperidin-4-yl acetate ([¹¹C]MP4A), a positron emission tomography (PET) tracer for acetylcholinesterase (AChE).

Synthesis of N-[¹¹C]Methylpiperidin-4-yl acetate ([¹¹C]MP4A)

The synthesis of [¹¹C]MP4A is typically achieved through the N-methylation of its precursor, methyl 2-(piperidin-4-yl)acetate, using a radiolabeled methylating agent. Several methods have

been reported, with variations in the methylating agent and reaction conditions.[\[2\]](#)

Method 1: Using $[^{11}\text{C}]$ Methyl Iodide

- Precursor: Methyl 2-(piperidin-4-yl)acetate hydrochloride
- Reagents: $[^{11}\text{C}]$ Methyl iodide ($[^{11}\text{C}]CH_3I$), anhydrous dimethylformamide (DMF)
- Procedure:
 - $[^{11}\text{C}]$ Methyl iodide is produced via the gas-phase iodination of $[^{11}\text{C}]$ methane.
 - The $[^{11}\text{C}]CH_3I$ is trapped in a solution of methyl 2-(piperidin-4-yl)acetate hydrochloride in anhydrous DMF.
 - The reaction mixture is heated to promote the N-methylation reaction.
 - The crude product is purified using high-performance liquid chromatography (HPLC).
- Radiochemical Yield: 20-60%[\[2\]](#)
- Radiochemical Purity: >98%[\[2\]](#)

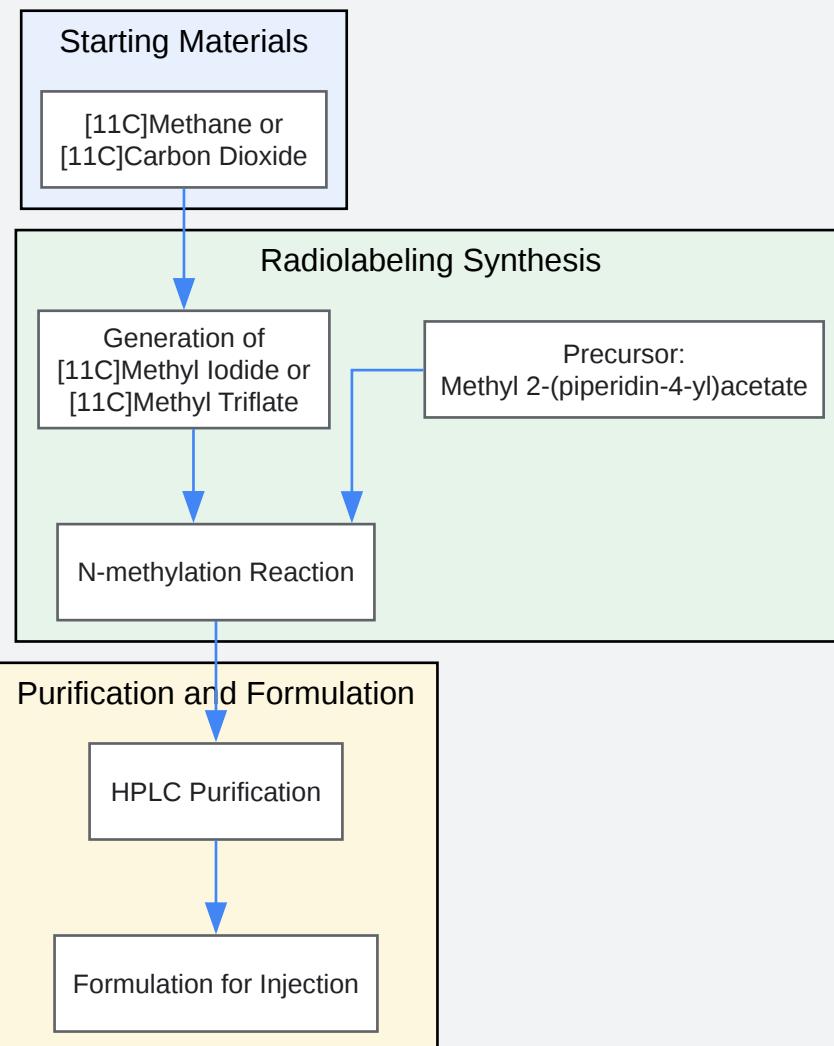
Method 2: Using $[^{11}\text{C}]$ Methyl Triflate

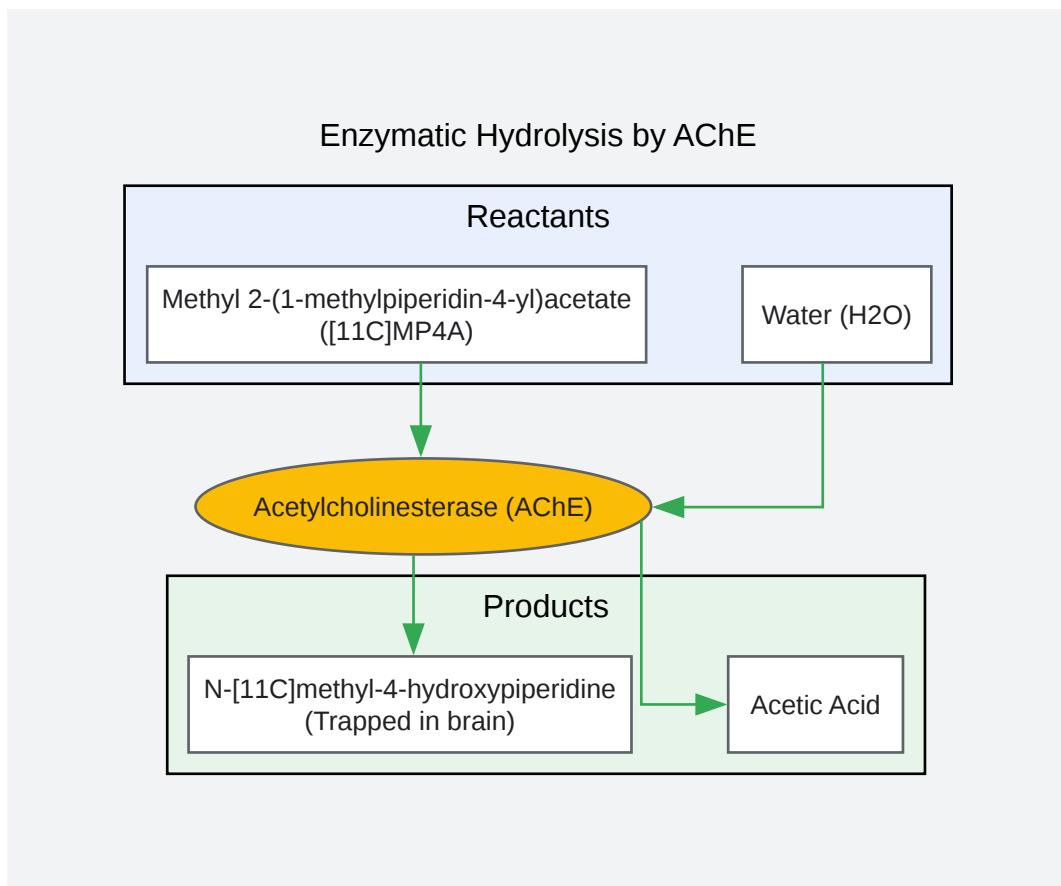
- Precursor: Methyl 2-(piperidin-4-yl)acetate
- Reagents: $[^{11}\text{C}]$ Methyl triflate ($[^{11}\text{C}]CH_3OTf$), dimethyl sulfoxide (DMSO)
- Procedure:
 - $[^{11}\text{C}]$ Methyl triflate is synthesized from $[^{11}\text{C}]$ methyl iodide.
 - The precursor is dissolved in DMSO, and the $[^{11}\text{C}]CH_3OTf$ is introduced.
 - The reaction proceeds at room temperature.
 - Purification is performed via HPLC.

- Radiochemical Yield: 10-40%[\[2\]](#)

Below is a graphical representation of the general synthesis workflow for $[^{11}\text{C}]$ MP4A.

Synthesis Workflow of [11C]MP4A





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References

- 1. PubChemLite - Methyl 2-(1-methylpiperidin-4-yl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319215#methyl-2-1-methylpiperidin-4-yl-acetate-chemical-properties]

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